molecular formula C16H11Cl2N3OS B14113615 N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide

Cat. No.: B14113615
M. Wt: 364.2 g/mol
InChI Key: BTPVJABAPNMTRA-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3-pyrrol-1-ylthiophene-2-carboxamide in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
  • 2-(2,3-Dichlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide stands out due to its unique combination of a dichlorophenyl group, a pyrrole ring, and a thiophene ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H11Cl2N3OS

Molecular Weight

364.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2N3OS/c17-12-4-3-11(13(18)9-12)10-19-20-16(22)15-14(5-8-23-15)21-6-1-2-7-21/h1-10H,(H,20,22)/b19-10+

InChI Key

BTPVJABAPNMTRA-VXLYETTFSA-N

Isomeric SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.